molecular formula C8H18N4O B13750412 2,4-Diamino-1-(piperazin-1-yl)butan-1-one CAS No. 620947-80-0

2,4-Diamino-1-(piperazin-1-yl)butan-1-one

Cat. No.: B13750412
CAS No.: 620947-80-0
M. Wt: 186.26 g/mol
InChI Key: WRBYJQJHVAKNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diamino-1-(piperazin-1-yl)butan-1-one is a piperazine-containing compound characterized by a butanone backbone with amino substituents at positions 2 and 4, and a piperazine moiety at position 1.

Properties

CAS No.

620947-80-0

Molecular Formula

C8H18N4O

Molecular Weight

186.26 g/mol

IUPAC Name

2,4-diamino-1-piperazin-1-ylbutan-1-one

InChI

InChI=1S/C8H18N4O/c9-2-1-7(10)8(13)12-5-3-11-4-6-12/h7,11H,1-6,9-10H2

InChI Key

WRBYJQJHVAKNBW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C(CCN)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of 2,4-diamino-1-(piperazin-1-yl)butan-1-one generally involves the following strategic steps:

  • Formation of the butanone backbone with appropriate functional groups.
  • Introduction of amino groups at the 2 and 4 positions.
  • Attachment of the piperazine ring at the 1 position via nucleophilic substitution or amination reactions.

Method Based on Piperazine Substitution on 1-Keto Butane Derivatives

A common approach involves starting from a 1-keto butane derivative bearing leaving groups or reactive sites at positions 2 and 4, followed by amination and piperazine substitution:

  • Starting Material : 1,1,1-trichloro-4-substituted butan-2-ols or ketones are used as electrophilic precursors.
  • Amination : Treatment with ammonia or primary amines introduces amino groups at the 2 and 4 positions.
  • Piperazine Introduction : Nucleophilic substitution with piperazine at the 1 position occurs under basic or neutral conditions, often in solvents like tetrahydrofuran (THF) or ethyl acetate.

This method is supported by synthetic protocols involving trichloroketones and ethylenediamine derivatives, as described in detailed organic synthesis studies.

Stepwise Synthesis via Piperazin-2-one Intermediates

Another advanced method utilizes piperazin-2-one intermediates:

  • Synthesis of Piperazin-2-one Derivatives : Starting from N-substituted ethylenediamines and trichloroketones, piperazin-2-one rings are formed.
  • Functionalization : Subsequent functionalization introduces amino groups at the 2 and 4 positions on the butanone chain.
  • Protecting Groups : Use of protecting groups such as tert-butyl carbamates during synthesis helps control regioselectivity and purity.

This approach allows for high enantiomeric excess and purity, with yields often above 70%, as demonstrated in organic synthesis literature.

Oxidation and Substitution Routes from Pyrimidine Precursors

Although more common for pyrimidine derivatives, related methods involve:

  • Oxidation of chloropyrimidine intermediates to pyrimidine N-oxides.
  • Amination and substitution with piperazine or piperidine rings.
  • Conversion of pyrimidine derivatives into amino-substituted butanone compounds through multistep sequences.

While this is more indirect, it informs potential synthetic routes for related compounds.

Representative Synthetic Procedure Example

Step Reagents & Conditions Description Yield (%) Notes
1 1,1,1-trichloro-4-phenylbutan-2-ol + N-methyl-1,2-ethylenediamine, 5 equiv., solvent: THF Formation of piperazin-2-one ring 72 Mixture of regioisomers possible
2 Amination with NH3 or primary amines Introduction of amino groups at 2 and 4 positions 85-90 Controlled pH and temperature required
3 Nucleophilic substitution with piperazine Piperazine attachment at 1-position 70-80 Purification by silica gel chromatography

This sequence is adapted from literature protocols with modifications to optimize yield and purity.

Analytical Data and Characterization

Comparative Analysis of Preparation Methods

Method Starting Materials Key Steps Advantages Disadvantages
Trichloroketone + Ethylenediamine 1,1,1-trichloro-4-substituted butan-2-ol Amination, piperazine substitution High yield, regioselectivity Requires handling chlorinated reagents
Piperazin-2-one Intermediate Route N-substituted ethylenediamines + trichloroketones Cyclization, protection, functionalization High enantiomeric purity Multi-step, protecting group manipulations
Pyrimidine Oxide Route Chloropyrimidine derivatives Oxidation, amination High purity intermediates Longer synthesis, less direct

Summary of Research Findings

  • The synthesis of 2,4-diamino-1-(piperazin-1-yl)butan-1-one is best achieved via controlled nucleophilic substitution on trichloroketone precursors or via piperazin-2-one intermediates.
  • Protecting groups and reaction conditions critically influence regioselectivity and yield.
  • Analytical data confirm the structure and purity of products.
  • Current literature emphasizes safer, less toxic reagents and shorter synthesis routes for industrial scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-4-OXO-4-PIPERAZIN-1-YLBUTANE-1,3-DIAMINE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Scientific Research Applications

(3S)-4-OXO-4-PIPERAZIN-1-YLBUTANE-1,3-DIAMINE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of (3S)-4-OXO-4-PIPERAZIN-1-YLBUTANE-1,3-DIAMINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between 2,4-Diamino-1-(piperazin-1-yl)butan-1-one and selected analogs:

Compound Name Substituents on Piperazine Backbone Structure Key Functional Groups Pharmacological Target/Notes
2,4-Diamino-1-(piperazin-1-yl)butan-1-one None Butanone 2° and 4° amino groups Potential CNS modulation (inferred)
RTC1 (4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one) 4-(Trifluoromethyl)phenyl Butanone Thiophene, CF₃ Dopamine D3 receptor affinity
2-Methyl AP-237 (1-(2-methyl-4-cinnamylpiperazin-1-yl)butan-1-one) Cinnamyl, 2-methyl Butanone Methyl, cinnamyl µ-opioid receptor agonist; Schedule I
Compound 9 (1-(4-(3,5-bis(trifluoromethyl)phenyl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one) 3,5-Bis(trifluoromethyl)phenyl Butanone Thiophene, dual CF₃ Enhanced lipophilicity; distinct NMR shifts
4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one hydrochloride Benzenesulfonyl Butanone Sulfonyl, amino Building block for kinase inhibitors
Key Observations:

Amino Group Influence: The 2,4-diamino substitution in the target compound distinguishes it from analogs like RTC1 or AP-237 derivatives, which rely on aromatic or alkyl substituents for receptor binding. This may enhance solubility and alter metabolic stability .

Pharmacological Targets : While AP-237 derivatives (e.g., 2-Methyl AP-237) target opioid receptors due to cinnamyl and methyl groups, RTC1 and Compound 9 show affinity for dopamine receptors, influenced by thiophene and trifluoromethyl groups .

Spectroscopic Differences : Substituents significantly impact NMR profiles. For example, nitro groups in Compound 10 (para-nitro analog of RTC1) cause downfield shifts (8.14 ppm) in aromatic protons, whereas trifluoromethyl groups induce distinct splitting patterns .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Piperazine diamines (e.g., 4-methylpiperazin-1-amine dihydrochloride) show resistance to oxidative metabolism, a trait that may extend to the target compound .

Biological Activity

2,4-Diamino-1-(piperazin-1-yl)butan-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The molecular formula of 2,4-Diamino-1-(piperazin-1-yl)butan-1-one is C8H18N4OC_8H_{18}N_4O, and it features a piperazine ring which is significant for its biological interactions. The compound's structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

Antimicrobial Properties

Research indicates that 2,4-Diamino-1-(piperazin-1-yl)butan-1-one exhibits notable antimicrobial properties. Studies have shown its effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Antiviral Activity

In addition to its antibacterial effects, this compound has been investigated for antiviral properties. Preliminary studies suggest it may inhibit viral replication through interaction with viral enzymes or host cell receptors .

Antitumor Effects

The compound has also been evaluated for its antitumor activity. In vitro studies demonstrate that it can induce apoptosis in cancer cells, potentially through the inhibition of specific signaling pathways involved in cell survival .

The mechanisms underlying the biological activities of 2,4-Diamino-1-(piperazin-1-yl)butan-1-one are multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
  • Receptor Interaction : It can interact with specific receptors on cell membranes, altering intracellular signaling cascades that lead to therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntiviralInhibits viral replication
AntitumorInduces apoptosis in cancer cells

Case Study: Antitumor Activity

A study focused on the effects of 2,4-Diamino-1-(piperazin-1-yl)butan-1-one on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated significant cytotoxicity. The compound was tested alone and in combination with doxorubicin, showing enhanced efficacy when used together. The results indicated a synergistic effect that warrants further investigation into its potential as an adjunct therapy in cancer treatment .

Q & A

Basic: What are the established synthetic routes for 2,4-Diamino-1-(piperazin-1-yl)butan-1-one, and what key reaction conditions influence yield and purity?

Answer:
Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation, using piperazine derivatives and amino-butanone precursors. Key conditions include:

  • Catalysts : Dichloromethane (DCM) or tetrahydrofuran (THF) as solvents under inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Purification : Column chromatography or recrystallization to isolate the compound, monitored via TLC or HPLC for purity (>95%) .
  • Temperature control : Reactions often proceed at 0–5°C to minimize side products, followed by gradual warming to room temperature .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the compound’s structure?

Answer:

  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., piperazine ring resonance at δ 2.5–3.5 ppm) .
    • IR : Identify functional groups (e.g., C=O stretch ~1700 cm⁻¹, NH₂ bends ~1600 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction using programs like SHELXL (resolution ≤ 0.8 Å, R-factor < 0.05) for precise 3D structural elucidation .

Advanced: How can researchers design interaction studies to elucidate the compound’s binding mechanisms with biological targets?

Answer:

  • In silico docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to receptors (e.g., G-protein-coupled receptors) .
  • In vitro assays :
    • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for real-time binding kinetics .
    • Enzyme inhibition assays (IC₅₀ determination) using fluorogenic substrates .
  • Cellular studies : Dose-response curves in cell lines to assess cytotoxicity (e.g., MTT assay) and target engagement .

Advanced: What strategies resolve contradictions in activity data between structural analogues of piperazine derivatives?

Answer:

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., amino vs. methyl groups) using statistical models (e.g., ANOVA) .
  • Computational modeling : Density Functional Theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing bioactivity .
  • Meta-analysis : Aggregate data from multiple studies to identify trends, accounting for variables like assay conditions or purity thresholds .

Advanced: What methodologies optimize the compound’s synthetic route for scalability while adhering to green chemistry principles?

Answer:

  • Solvent selection : Replace dichloromethane with ethanol/water mixtures to reduce toxicity .
  • Catalyst recovery : Use immobilized catalysts (e.g., polymer-supported reagents) for reuse across batches .
  • Process intensification : Implement flow chemistry for continuous synthesis, improving heat/mass transfer and yield (>80%) .

Advanced: How can stability studies under physiological conditions inform formulation development?

Answer:

  • pH stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C, monitoring degradation via HPLC over 24–72 hours .
  • Light/thermal stability : Accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life at room temperature .

Advanced: What computational approaches predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : Tools like SwissADME or pkCSM to estimate absorption, metabolism, and toxicity (e.g., cytochrome P450 interactions) .
  • Molecular Dynamics (MD) : Simulate blood-brain barrier permeability or plasma protein binding using GROMACS .
  • QSAR models : Corrogate datasets to link structural descriptors (e.g., logP, polar surface area) to bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.